

Application Notes and Protocols for ML345 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML345 is a versatile small molecule with demonstrated potent and selective inhibitory activity against two distinct and significant biological targets: the Insulin-Degrading Enzyme (IDE) and the NLRP3 inflammasome. As an IDE inhibitor, **ML345** serves as a valuable tool for studying insulin signaling pathways and holds potential for diabetes research.[1][2] Independently of its action on IDE, **ML345** also functions as a highly potent and selective inhibitor of the NLRP3 inflammasome, a key mediator of inflammation, highlighting its therapeutic potential for a range of inflammatory diseases.[3]

These application notes provide detailed experimental protocols for the in vitro characterization of **ML345** as both an IDE and an NLRP3 inflammasome inhibitor.

Quantitative Data Summary

The following table summarizes the key quantitative data for **ML345** in in vitro assays.



Parameter	Target	Value	Assay Conditions	Reference
IC50	Insulin- Degrading Enzyme (IDE)	188 nM	Cell-free enzymatic assay	[1]
EC50	Insulin- Degrading Enzyme (IDE)	188 nM	Not specified	[4]
Solubility	-	0.4 μΜ	PBS, pH 7.4	[5]
Solubility	-	5.1 μΜ	DMEM + FBS	[5]

ML345 as an Insulin-Degrading Enzyme (IDE) Inhibitor

ML345 is a covalent but reversible inhibitor that specifically targets the cysteine residue Cys819 of the IDE, a zinc-metallopeptidase crucial for the degradation of insulin and other bioactive peptides.[2][5] Its inhibitory action leads to an enhancement of insulin signaling.[6]

Signaling Pathway of ML345 in IDE Inhibition

The inhibition of IDE by **ML345** prevents the degradation of insulin, thereby prolonging its signaling cascade. This leads to downstream effects on key signaling nodes like AKT, MAPK, and mTOR.[6]



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Caption: Signaling pathway of **ML345** as an IDE inhibitor.

Experimental Protocols for IDE Inhibition



This protocol describes a proximity-based immunoassay to quantify the inhibitory effect of **ML345** on IDE activity.

Materials:

- Recombinant wild-type IDE enzyme
- Insulin substrate
- Europium (Eu3+)-Cryptate labeled anti-insulin antibody
- XL665 labeled anti-insulin antibody
- ML345 compound
- Assay buffer
- 384-well low-volume plates

Procedure:

- Prepare a 10-point semi-logarithmic dilution series of ML345, starting from a nominal concentration of 100 μM.
- In a 384-well plate, add 10 μL of the IDE enzyme solution.
- Add the different concentrations of ML345 to the wells.
- Initiate the enzymatic reaction by adding the insulin substrate.
- Incubate the plate for the desired time at the optimal temperature for IDE activity.
- Stop the reaction and add the Eu3+-Cryptate and XL665 labeled antibodies.
- Incubate to allow for antibody binding.
- Read the plate on an HTRF-compatible reader and calculate the IC50 value.

This protocol aims to confirm the covalent binding of **ML345** to a thiol-containing molecule.





- ML345
- N-acetylcysteine
- Appropriate buffer
- Electrospray ionization-mass spectrometer (ESI-MS)

Procedure:

- Incubate ML345 with a large excess of N-acetylcysteine in a suitable buffer.
- Analyze the reaction mixture using ESI-MS.
- Look for the appearance of a new peak corresponding to the predicted mass of the ML345-N-acetylcysteine adduct (625.2 amu).[5]

This protocol determines if the inhibition of IDE by **ML345** is reversible.

Materials:

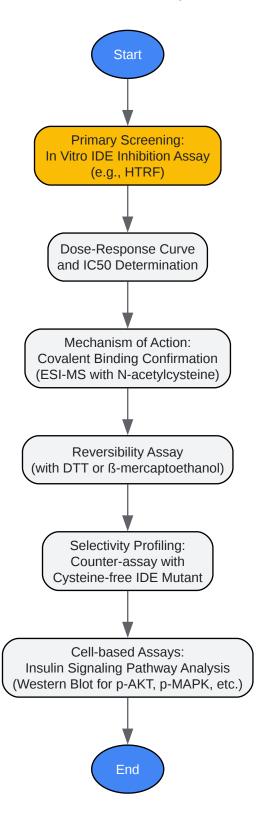
- IDE enzyme
- ML345
- Reducing agents (e.g., ß-mercaptoethanol or dithiothreitol DTT)
- Substrate for IDE activity measurement

Procedure:

- Pre-incubate the IDE enzyme with **ML345** to allow for inhibition.
- Measure the baseline inhibited IDE activity.
- Add a reducing agent (ß-mercaptoethanol or DTT) to the mixture.



- Incubate to allow for the potential reversal of inhibition.
- Measure the IDE activity again. An increase in activity indicates reversible inhibition.





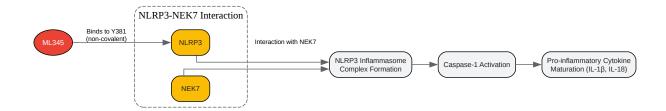
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Caption: Experimental workflow for ML345 as an IDE inhibitor.

ML345 as an NLRP3 Inflammasome Inhibitor

ML345 has been identified as a potent and selective inhibitor of the NLRP3 inflammasome, acting independently of its IDE inhibitory function.[3] It effectively suppresses the canonical, non-canonical, and alternative pathways of NLRP3 inflammasome activation.[3] The mechanism involves non-covalent binding to NLRP3 at tyrosine 381 (Y381), which disrupts its crucial interaction with NEK7, thereby preventing the formation of the inflammasome complex.

Signaling Pathway of ML345 in NLRP3 Inflammasome Inhibition



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Caption: Signaling pathway of **ML345** in NLRP3 inflammasome inhibition.

Experimental Protocols for NLRP3 Inflammasome Inhibition

This protocol describes a general method to assess the inhibitory effect of **ML345** on NLRP3 inflammasome activation in vitro using immune cells like bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).



Materials:

- Primary immune cells (BMDMs or PBMCs)
- Cell culture medium (e.g., RPMI or DMEM)
- LPS (Lipopolysaccharide) for priming
- NLRP3 activators (e.g., ATP, Nigericin)
- ML345 compound
- ELISA kits for IL-1β and IL-18
- · LDH cytotoxicity assay kit

Procedure:

- Cell Culture and Priming:
 - Plate the immune cells and allow them to adhere.
 - \circ Prime the cells with LPS (e.g., 1 μg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
- Inhibition with ML345:
 - Pre-incubate the primed cells with various concentrations of ML345 for 1 hour.
- NLRP3 Activation:
 - Add an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 μM Nigericin for 1-2 hours).
- Sample Collection and Analysis:
 - Collect the cell culture supernatants.
 - Measure the levels of secreted IL-1β and IL-18 using ELISA.

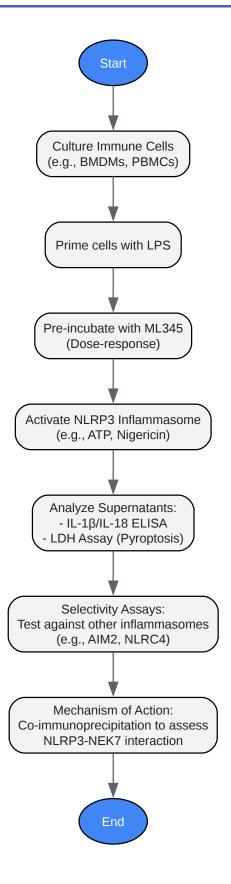
Methodological & Application





- Assess cell death (pyroptosis) by measuring LDH release.
- Data Analysis:
 - Determine the dose-dependent inhibition of cytokine release and cell death by **ML345** to calculate its IC50 for NLRP3 inflammasome inhibition.





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Caption: Experimental workflow for ML345 as an NLRP3 inhibitor.



Concluding Remarks

ML345 is a valuable chemical probe with dual inhibitory activities. The provided protocols offer a framework for the in vitro investigation of its effects on both the insulin signaling pathway through IDE inhibition and inflammatory responses via NLRP3 inflammasome inhibition. These studies will be crucial for further elucidating its therapeutic potential in metabolic and inflammatory diseases.

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